molecular formula C8H7IO2 B1302012 3-Iodo-2-methylbenzoic acid CAS No. 133232-56-1

3-Iodo-2-methylbenzoic acid

Cat. No. B1302012
Key on ui cas rn: 133232-56-1
M. Wt: 262.04 g/mol
InChI Key: XGNKIHYPOWUMKL-UHFFFAOYSA-N
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Patent
US08759373B2

Procedure details

A mixture of 3-iodo-2-methyl-benzoic acid (90 mmol, 23.6 g), methanol (250 mL), and concentrated sulfuric acid (13 mL) was refluxed with stirring for 40 h before it was concentrated in vacuo. The residue was dissolved in ethyl acetate and the mixture was neutralized by adding small portions of a saturated aqueous NaHCO3 solution with stirring. The organic phase was dried over MgSO4 and concentrated in vacuo to give the title compound as a yellowish oil (24.3 g); 1H NMR (CDCl3, 200 MHz): δ=7.96 (d, 1H), 7.71 (d, 1H), 6.91 (t, 1H), 3.89 (s, 3H), 2.66 (s, 3H).
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([I:1])[C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
IC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 40 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
by adding small portions of a saturated aqueous NaHCO3 solution
STIRRING
Type
STIRRING
Details
with stirring
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)I)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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